molecular formula C7H7N3O B15134786 5-Amino-6-Chlorobenzoimindazolone

5-Amino-6-Chlorobenzoimindazolone

Cat. No.: B15134786
M. Wt: 149.15 g/mol
InChI Key: SUGFYWOQVWJZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminobenzimidazolone, also known as 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is an organic compound with the molecular formula C7H7N3O. It is a derivative of benzimidazole, characterized by the presence of an amino group at the 5-position of the benzimidazolone ring. This compound is notable for its applications in various fields, including dye intermediates and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-aminobenzimidazolone typically involves the following steps:

Industrial Production Methods: Industrial production methods for 5-aminobenzimidazolone often employ catalytic hydrogenation due to its high yield and minimal environmental impact. This method avoids the use of nitration reagents like concentrated nitric acid, thereby reducing the generation of waste and improving atom economy .

Chemical Reactions Analysis

Types of Reactions: 5-Aminobenzimidazolone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Aminobenzimidazolone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-aminobenzimidazolone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 5-Aminobenzimidazole
  • 5-Nitrobenzimidazolone
  • 5-Methylbenzimidazole

Comparison:

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-amino-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,8H2,(H,10,11)

InChI Key

SUGFYWOQVWJZNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC2=CC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.